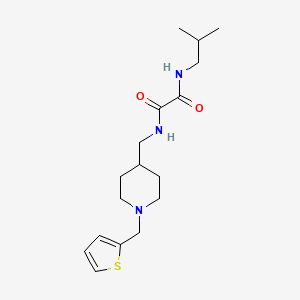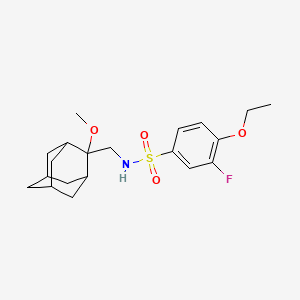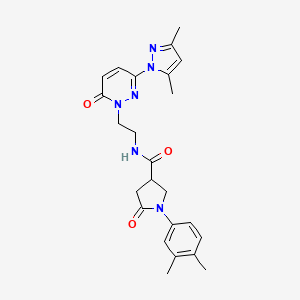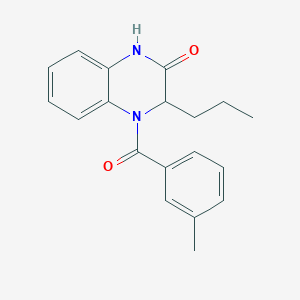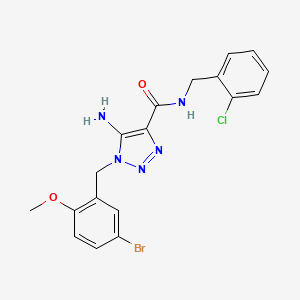![molecular formula C14H15N7OS B2402446 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide CAS No. 1448044-03-8](/img/structure/B2402446.png)
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been studied for its potential as a potent inhibitor of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .
Molecular Structure Analysis
The molecular structure of this compound is complex, as it is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . Detailed structural analysis would require more specific information or advanced computational tools.Scientific Research Applications
Anticancer Potential
The compound’s structural features suggest potential anticancer activity. Researchers have investigated its effects on various cancer cell lines. For instance, it has been tested against gynecological cancer cells, demonstrating antiproliferative properties . Further studies could explore its mechanism of action and potential as a targeted therapy.
Epigenetic Modulation
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has attracted attention as a template for designing novel drugs. Specifically, derivatives of this scaffold have been evaluated for their inhibition of lysine-specific demethylase 1 (LSD1), an epigenetic regulator. Compound 27, derived from this system, showed promising LSD1 inhibitory activity . Understanding its selectivity and mode of action could lead to therapeutic applications.
USP28 Inhibition
Recent research has identified [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent inhibitors of ubiquitin-specific protease 28 (USP28). Compound 19, in particular, exhibited strong USP28 inhibition, with selectivity over USP7 and LSD1 . USP28 plays a crucial role in protein degradation pathways, making it an attractive target for drug development.
Computational Insights
Predictive modeling studies have identified key descriptors for [1,2,3]triazolo[4,5-d]pyrimidine (1,2,3-TPD). These descriptors can guide future drug screening efforts, aiding in the discovery of efficient and novel drugs . Computational approaches can further elucidate structure-activity relationships.
Mechanism of Action
Target of Action
The primary target of this compound is the Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . It has been identified as a reversible LSD1 inhibitor . The compound shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation process . This can lead to changes in gene expression, which can influence various biochemical pathways. The exact pathways affected can depend on the specific genes that are impacted by the changes in methylation.
Result of Action
When cells (such as MGC-803 cells) are treated with the compound, the activity of LSD1 can be significantly inhibited . This leads to a suppression of cell migration ability . This suggests that the compound could have potential antiproliferative effects against certain cancer cell lines.
Future Directions
properties
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS/c1-20-12-11(18-19-20)13(17-8-16-12)21-6-9(7-21)14(22)15-5-10-3-2-4-23-10/h2-4,8-9H,5-7H2,1H3,(H,15,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIQKQWYBJBZEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC=CS4)N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

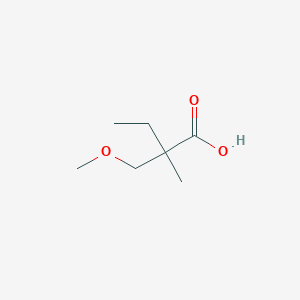
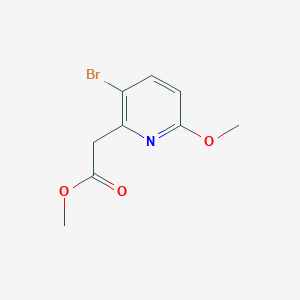

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2402370.png)
![N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2402371.png)
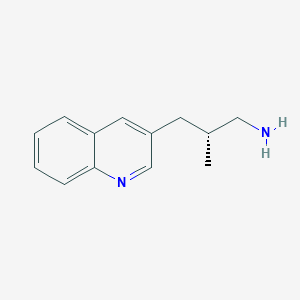
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2402373.png)
![N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2402374.png)
